molecular formula C11H17NO2S B8494296 [2-(Phenylsulfonyl)ethyl]isopropylamine

[2-(Phenylsulfonyl)ethyl]isopropylamine

Cat. No.: B8494296
M. Wt: 227.33 g/mol
InChI Key: VPPLBSVKOFEITE-UHFFFAOYSA-N
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Description

[2-(Phenylsulfonyl)ethyl]isopropylamine is a sulfonamide derivative with the chemical structure phenyl-SO₂-CH₂CH₂-NH-CH(CH₃)₂. Its molecular formula is C₁₂H₁₉NO₂S, yielding a calculated molecular weight of 241.35 g/mol.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H17NO2S/c1-10(2)12-8-9-15(13,14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

VPPLBSVKOFEITE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Eletriptan Hydrobromide

  • Structural Similarities : Shares the phenylsulfonylethyl group with the target compound.
  • Differences : Incorporates an indole ring and a pyrrolidinylmethyl substituent, enhancing serotonin receptor (5-HT₁B/1D) affinity.
  • Pharmacological Relevance : Clinically used for migraines due to its vasoconstrictive and neuroinflammatory modulation effects. The sulfonylethyl group contributes to receptor binding and metabolic stability .

S-[2-(Diisopropylamino)ethyl] O-isopropyl methylphosphonothioate

  • Structural Similarities: Contains a diisopropylaminoethyl chain, analogous to the isopropylamine group in the target compound.
  • Differences: Phosphonothioate ester group renders it highly toxic, functioning as a cholinesterase inhibitor in nerve agents. The target compound lacks this reactive moiety, suggesting divergent applications .

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

  • Structural Similarities : Features a sulfonyl group attached to an aromatic ring.
  • Differences : Oxadiazole heterocycle replaces the ethylamine chain, likely altering solubility and target specificity. Used as a synthetic intermediate in antiviral or anticancer drug development .

Key Trends and Implications

  • Sulfonyl Group Impact : The phenylsulfonyl moiety enhances metabolic stability and receptor interactions across compounds, as seen in Eletriptan’s therapeutic efficacy.
  • Amine Substitution: Isopropylamine vs. diisopropylaminoethyl groups influence steric bulk and pharmacokinetics. The latter in nerve agents increases toxicity, whereas the former may improve blood-brain barrier penetration.
  • Heterocyclic vs. Linear Chains : Indole (Eletriptan) and oxadiazole () cores demonstrate how ring systems modulate bioactivity compared to linear ethylamine structures.

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